![molecular formula C17H13FN4O3S B6560072 2-[(2-fluorophenyl)amino]-7,8-dimethoxy-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one CAS No. 1021223-40-4](/img/structure/B6560072.png)
2-[(2-fluorophenyl)amino]-7,8-dimethoxy-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
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Overview
Description
2-[(2-fluorophenyl)amino]-7,8-dimethoxy-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one is a useful research compound. Its molecular formula is C17H13FN4O3S and its molecular weight is 372.4 g/mol. The purity is usually 95%.
The exact mass of the compound 2-[(2-fluorophenyl)amino]-7,8-dimethoxy-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one is 372.06923963 g/mol and the complexity rating of the compound is 631. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-[(2-fluorophenyl)amino]-7,8-dimethoxy-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(2-fluorophenyl)amino]-7,8-dimethoxy-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Researchers have investigated its effects on cancer cell lines, exploring mechanisms such as apoptosis induction, cell cycle arrest, and inhibition of tumor growth .
- Studies have examined the compound’s ability to modulate inflammatory pathways, potentially making it useful in treating inflammatory diseases .
- Researchers have explored its activity against bacteria, fungi, and parasites, aiming to develop novel antimicrobial agents .
- Investigations have focused on its impact on neuronal cells, oxidative stress, and neuroinflammation .
- Researchers have explored its use as a fluorescent probe or radiolabeled tracer for imaging specific biological targets .
Anticancer Potential
Anti-inflammatory Activity
Antimicrobial Properties
Neuroprotective Effects
Molecular Probes and Imaging Agents
Material Science Applications
Drug Design and Optimization
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,3,4-thiadiazole derivatives, have been reported to disrupt processes related to dna replication
Mode of Action
The exact mode of action of this compound is currently unknown. It is hypothesized that, like other 1,3,4-thiadiazole derivatives, it may disrupt dna replication processes . This disruption could occur through the compound intercalating into the DNA structure or inhibiting enzymes involved in DNA synthesis and repair.
Biochemical Pathways
This could result in the inhibition of cell proliferation, particularly in rapidly dividing cells such as cancer cells .
Pharmacokinetics
The compound’s logp value of 31982 and logD value of 29818 suggest that it is lipophilic, which could influence its absorption and distribution within the body. The compound’s logSw value of -3.696 indicates low water solubility, which could affect its bioavailability and excretion.
Result of Action
If it does indeed disrupt dna replication as hypothesized, this could result in cell cycle arrest and apoptosis, particularly in cancer cells .
properties
IUPAC Name |
2-(2-fluoroanilino)-7,8-dimethoxy-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN4O3S/c1-24-13-7-9-12(8-14(13)25-2)20-17-22(15(9)23)21-16(26-17)19-11-6-4-3-5-10(11)18/h3-8H,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAMNDZSOXBHHGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)N3C(=N2)SC(=N3)NC4=CC=CC=C4F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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